Quantified Nucleophilicity (N Parameter): 2-Methylpyrrolidine vs. Pyrrolidine vs. 2,2-Dimethylpyrrolidine
The nucleophilicity of 2-methylpyrrolidine is distinctly different from its closest structural analogs. Data from Mayr's Database show a quantifiable difference in reactivity, which is critical for predicting reaction rates in nucleophilic additions [1].
| Evidence Dimension | Nucleophilicity (N Parameter) |
|---|---|
| Target Compound Data | 16.78 |
| Comparator Or Baseline | Pyrrolidine (18.58); 2,2-Dimethylpyrrolidine (13.96); (R)-2-Isopropylpyrrolidine (16.44) |
| Quantified Difference | 1.80 units lower than pyrrolidine; 2.82 units higher than 2,2-dimethylpyrrolidine |
| Conditions | Measured in acetonitrile (MeCN) at 20°C, as reported in J. Am. Chem. Soc. 2020 |
Why This Matters
The lower N parameter compared to pyrrolidine indicates attenuated nucleophilicity, which can improve selectivity in complex reaction manifolds where an overly reactive amine would lead to undesired side products.
- [1] Mayr, H. et al. Mayr's Database of Reactivity Parameters. J. Am. Chem. Soc. 2020, 142, 1526-1547. View Source
